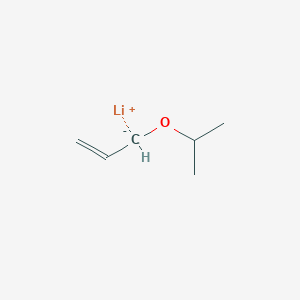

lithium;2-prop-2-enoxypropane

Description

Structure

3D Structure of Parent

Properties

CAS No. |

72520-12-8 |

|---|---|

Molecular Formula |

C6H11LiO |

Molecular Weight |

106.1 g/mol |

IUPAC Name |

lithium;2-prop-2-enoxypropane |

InChI |

InChI=1S/C6H11O.Li/c1-4-5-7-6(2)3;/h4-6H,1H2,2-3H3;/q-1;+1 |

InChI Key |

RVLHQKBRWHQLKH-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CC(C)O[CH-]C=C |

Origin of Product |

United States |

Synthetic Methodologies for Lithium 2 Prop 2 Enoxypropane and Analogous Structures

Direct Lithiation Strategies for Prop-2-enoxypropane Backbones

Direct lithiation, or metalation, involves the deprotonation of a C-H bond by a strong lithium base, such as an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium), to form a carbon-lithium bond. numberanalytics.com For a prop-2-enoxypropane backbone, the target is the α-proton to the ether oxygen, which is acidified by the adjacent heteroatom.

The general reaction is as follows:

R-H + BuLi → R-Li + Butane

The acidity of the α-proton is a critical factor for the success of direct lithiation. The alkoxy group activates the adjacent C-H bond, making it more susceptible to deprotonation compared to simple alkanes. The choice of the lithium base and reaction conditions, such as solvent and temperature, are crucial to favor the desired lithiation and minimize side reactions.

| Parameter | Influence on Direct Lithiation | Typical Conditions |

| Base Strength | A stronger base is required to deprotonate the weakly acidic α-proton. | n-BuLi, s-BuLi, t-BuLi |

| Solvent | Coordinating solvents like tetrahydrofuran (B95107) (THF) can stabilize the resulting organolithium species. | THF, diethyl ether |

| Temperature | Reactions are typically conducted at low temperatures to control reactivity and prevent decomposition. | -78 °C to 0 °C |

Halogen-Lithium Exchange Reactions in Synthesis

Halogen-lithium exchange is a powerful and widely used method for the preparation of organolithium compounds. wikipedia.orgnumberanalytics.com This reaction involves the exchange of a halogen atom (typically bromine or iodine) with a lithium atom from an organolithium reagent. numberanalytics.com This method is particularly advantageous as it is often extremely fast, even at very low temperatures, and can be more reliable than direct lithiation for certain substrates. harvard.edu

For the synthesis of lithium 2-prop-2-enoxypropane, a halogenated precursor, such as 2-bromo-2-prop-2-enoxypropane, would be required. The reaction with an alkyllithium, commonly n-butyllithium or t-butyllithium, would proceed as follows:

R-X + R'-Li → R-Li + R'-X (where X = Br, I)

The rate of exchange follows the trend I > Br > Cl, with fluorides being generally unreactive. wikipedia.org An important feature of this reaction is that it often proceeds with retention of stereochemistry, which is a significant advantage in the synthesis of chiral molecules. harvard.edu

| Halogen Precursor | Lithium Reagent | Typical Reaction Time | Outcome |

| 2-iodo-2-prop-2-enoxypropane | t-BuLi | < 5 minutes at -78 °C | Fast and efficient exchange |

| 2-bromo-2-prop-2-enoxypropane | n-BuLi | 5-30 minutes at -78 °C | Common and effective |

| 2-chloro-2-prop-2-enoxypropane | n-BuLi or s-BuLi | Slower, may require higher temperatures | Less common due to slower kinetics |

Transmetalation Routes, including Lithium-Tin Exchange for α-Alkoxy Organolithiums

Transmetalation, the exchange of one metal for another, is a key strategy for accessing organolithium compounds that are difficult to prepare by other means. wikipedia.org The lithium-tin exchange, in particular, is a highly effective method for generating α-alkoxy organolithiums. organicchemistrydata.org This reaction involves the treatment of an α-alkoxytin compound with an alkyllithium reagent.

The primary advantage of the lithium-tin exchange is the ready availability of the organostannane precursors, which can be synthesized through various routes. arkat-usa.org The exchange reaction itself is typically rapid and clean, establishing an equilibrium that favors the formation of the more stable organolithium species. nih.gov

For the target compound, the precursor would be an α-stannyl ether, such as 2-(tributylstannyl)-2-prop-2-enoxypropane. The reaction with n-butyllithium would yield the desired lithium 2-prop-2-enoxypropane and the byproduct tetrabutyltin.

| Organostannane Precursor | Lithium Reagent | Driving Force | Byproduct |

| α-(Tributylstannyl) ether | n-BuLi | Formation of a more stable organolithium | Tetrabutyltin |

| α-(Trimethylstannyl) ether | MeLi | Equilibrium favors the more stable R-Li | Tetramethyltin |

Research has shown that the stability of the resulting α-oxycarbanion is a significant factor in these exchanges. nih.gov This method has been successfully used to synthesize and crystallize simple α-alkoxyvinyllithium reagents, demonstrating its utility. arkat-usa.org

Chelation-Assisted Lithiation Pathways for Regioselective Functionalization

Chelation-assisted lithiation is a powerful technique that utilizes a coordinating group within the substrate to direct the lithiation to a specific position, often ortho to the directing group. wikipedia.org While direct lithiation of a simple ether might lack regioselectivity, the presence of a chelating group can overcome this limitation.

In the context of a prop-2-enoxypropane system, a strategically placed directing group, such as an amide or a carbamate, could facilitate deprotonation at a specific site by coordinating with the incoming lithium reagent. This coordination pre-organizes the transition state, lowering the activation energy for deprotonation at the desired position.

| Directing Group | Position of Lithiation | Mechanism |

| Amide | ortho to the directing group | Chelation of the lithium reagent |

| Carbamate | ortho to the directing group | Stabilization of the transition state |

| Sulfone | ortho to the directing group | Increased acidity of the ortho-proton |

The presence of such directing metalating groups (DMGs) enhances the acidity of the proximal protons, making them more readily abstracted by the lithium base. wikipedia.org

Development of Precursor Molecules for Organolithium Formation

The successful synthesis of an organolithium reagent is heavily dependent on the design and availability of a suitable precursor molecule. numberanalytics.com For each of the methodologies discussed, a specific type of precursor is required.

For Direct Lithiation: The precursor is the parent hydrocarbon itself, in this case, prop-2-enoxypropane. The key is the inherent acidity of the target C-H bond.

For Halogen-Lithium Exchange: A halogenated version of the substrate is necessary. The synthesis of these haloethers is a critical first step.

For Lithium-Tin Exchange: An organostannane precursor is required. These are often prepared from the corresponding α-haloethers or by reacting an organostannyllithium with a ketone or aldehyde. organicchemistrydata.org

For Reductive Lithiation: In some cases, organolithiums can be generated through the reductive lithiation of certain functional groups, such as nitriles or sulfides, using reagents like lithium 4,4′-di-tert-butylbiphenylide (LiDBB). nih.gov This opens up alternative synthetic routes from different classes of precursor molecules.

Fundamental Organometallic Chemistry of Lithium 2 Prop 2 Enoxypropane

Electronic Structure and Bonding in the Carbon-Lithium Moiety

The nature of the carbon-lithium (C-Li) bond is a subject of ongoing discussion, though it is universally recognized as highly polar. wikipedia.org This polarity is the source of the characteristic reactivity of organolithium reagents.

Nature of the Carbon-Lithium Bond Polarity and Covalency

The significant difference in electronegativity between carbon and lithium results in a C-Li bond with substantial ionic character, estimated to be as high as 80 to 88% for some alkyllithium compounds. wikipedia.org This high degree of polarity effectively places a significant negative charge on the carbon atom, rendering it a powerful nucleophile and base. wikipedia.orgnumberanalytics.com While predominantly ionic, the C-Li bond also possesses a degree of covalent character. fiveable.menih.gov This partial covalency influences the solubility of some organolithium compounds in nonpolar solvents, a property not typically associated with purely ionic species. wikipedia.org The debate continues on the precise balance between ionic and covalent contributions, with some theoretical studies describing the bond as a tight ion-pair with a non-negligible covalent component. nih.govillinois.edu

Characterization of Solution-Phase Aggregates and Oligomeric Structures

In solution, organolithium compounds rarely exist as simple monomers. rsc.org Due to the electron-deficient nature of the lithium atom, they tend to form aggregates or oligomers, such as dimers, tetramers, and hexamers. fiveable.memt.com The extent and type of aggregation are influenced by several factors, including the structure of the organic group, the solvent, and the temperature. fiveable.memt.com For instance, the common reagent n-butyllithium exists as a hexamer in hydrocarbon solvents like hexane, but as a tetramer in ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.com The presence of coordinating Lewis bases like THF or tetramethylethylenediamine (TMEDA) can break down these aggregates, leading to increased reactivity. wikipedia.orgnumberanalytics.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying these solution-phase structures. wikipedia.orgrsc.org Techniques like Diffusion-Ordered NMR Spectroscopy (DOSY) and the measurement of carbon-lithium coupling constants (¹J_C-Li_) provide insights into the size of the aggregates and the number of lithium atoms interacting with a specific carbon center. wikipedia.orgrsc.org This information is crucial, as the reactive species in a given reaction may be a specific aggregate rather than the monomer. wikipedia.org

| Organolithium Compound | Solvent | Predominant Aggregation State (n) |

|---|---|---|

| Methyllithium (B1224462) | Tetrahydrofuran (THF) | 4 (Tetramer) |

| n-Butyllithium | Hexane | 6 (Hexamer) |

| n-Butyllithium | Diethyl Ether (Et₂O) | 4 (Tetramer) |

| sec-Butyllithium (B1581126) | Hydrocarbon | 4 (Tetramer) |

| tert-Butyllithium (B1211817) | Hydrocarbon | 4 (Tetramer) |

| Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | 2 (Dimer) |

Solid-State Structural Investigations of Organolithium Species (e.g., Crystallographic Data)

X-ray crystallography has provided definitive evidence for the oligomeric nature of organolithium compounds in the solid state. libretexts.org These structures often reveal complex arrangements of lithium and carbon atoms. For example, methyllithium and ethyllithium (B1215237) both crystallize as tetramers, with the four lithium atoms forming a tetrahedron. wikipedia.org In methyllithium, the methyl groups are situated over the faces of the lithium tetrahedron, forming a cubane-like structure. wikipedia.orglibretexts.org Isopropyllithium has also been structurally characterized, providing further insight into how the steric bulk of the organic group influences the aggregate structure. acs.org It is important to note that the solid-state structure does not always reflect the species present in solution, where the majority of reactions occur. rsc.org

Reactivity Profiles as a Carbon Nucleophile and Strong Base

The highly polarized C-Li bond dictates the dual reactivity of organolithium reagents as potent nucleophiles and exceptionally strong bases. wikipedia.orgmt.com This dual nature makes them highly versatile in organic synthesis.

Nucleophilic Addition Reactions to Carbonyls and Other Electrophiles

As strong nucleophiles, organolithium reagents readily attack electrophilic centers, most notably the carbon atom of carbonyl groups in aldehydes and ketones. masterorganicchemistry.com This nucleophilic addition results in the formation of a new carbon-carbon bond and, after an acidic workup, an alcohol. libretexts.org The reaction proceeds via the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.com The type of alcohol produced depends on the starting carbonyl compound: formaldehyde (B43269) yields primary alcohols, other aldehydes give secondary alcohols, and ketones produce tertiary alcohols. The lithium ion itself can play a role in facilitating the reaction by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. numberanalytics.com While highly effective, the nucleophilic character of organolithium reagents can sometimes compete with their basicity, especially with sterically hindered ketones or enolizable aldehydes. stackexchange.comdalalinstitute.com

Proton Abstraction and Deprotonation Reactions

Organolithium compounds are among the strongest bases used in organic chemistry, capable of deprotonating a wide range of C-H acids, including alcohols, amines, and even hydrocarbons. mt.comnih.gov This process, known as lithiation or metalation, is a fundamental method for preparing other organolithium reagents. wikipedia.orgmt.com The position of deprotonation is generally governed by the acidity of the C-H bond, often occurring at positions alpha to electron-withdrawing groups that can stabilize the resulting anion. wikipedia.org For a compound like an allyl ether, a strong base such as an alkyllithium or lithium diisopropylamide (LDA) can abstract a proton from the position alpha to the ether oxygen, which can then lead to rearrangements. wikipedia.orgorganic-chemistry.org The choice of the organolithium base is critical; sterically hindered bases like LDA are often used when deprotonation is desired over nucleophilic addition. wikipedia.org

| Compound (Acid) | Approximate pKa | Conjugate Base |

|---|---|---|

| Methane | ~50 | Methyllithium |

| Ethane | ~50 | Ethyllithium |

| Propane | ~51 | Propyllithium |

| Toluene (methyl C-H) | ~43 | Benzyllithium |

| Diisopropylamine | ~36 | Lithium diisopropylamide (LDA) |

| Water | 15.7 | Hydroxide (B78521) |

Regioselectivity and Stereoselectivity in Organolithium-Mediated Reactions

The deprotonation of allyl isopropyl ether with a strong organolithium base, such as n-butyllithium or sec-butyllithium, generates a resonance-stabilized allylic anion. This anion possesses two nucleophilic centers: the α-carbon (C1) and the γ-carbon (C3). The reaction of this ambident nucleophile with electrophiles can, therefore, lead to two constitutional isomers, the α-substituted product (a vinyl ether) and the γ-substituted product (an allyl ether). The ratio of these products is highly dependent on a variety of factors, including the nature of the electrophile, the solvent, the temperature, and the presence of chelating agents.

Regioselectivity: α- vs. γ-Alkylation

The regiochemical outcome of the alkylation of lithiated allyl isopropyl ether is a classic example of kinetic versus thermodynamic control. quimicaorganica.orgochemacademy.com

Kinetic Control: At low temperatures (e.g., -78 °C) and with sterically demanding bases like lithium diisopropylamide (LDA), the proton is abstracted from the less hindered α-position, leading to the formation of the kinetic enolate. ochemacademy.comlibretexts.org Subsequent rapid reaction with an electrophile at this low temperature favors the formation of the α-alkylation product . ochemacademy.comlibretexts.org This is because the activation energy for the formation of the less substituted (kinetic) enolate is lower. ochemacademy.com

Thermodynamic Control: At higher temperatures (e.g., 0 °C to room temperature), an equilibrium can be established between the α- and γ-lithiated species. ochemacademy.com The γ-lithiated species, which leads to the formation of a more substituted and thus more thermodynamically stable internal olefin upon alkylation, is favored at equilibrium. quimicaorganica.org Therefore, under these conditions, the γ-alkylation product is the major isomer observed. quimicaorganica.org

The choice of the electrophile also plays a crucial role. Hard electrophiles, such as silyl (B83357) halides, tend to react at the site of the highest electron density, which is often the α-carbon. Softer electrophiles, like alkyl halides, may favor attack at the γ-position, especially under conditions that allow for thermodynamic equilibration.

Table 1: Regioselectivity in the Alkylation of Lithiated Allyl Isopropyl Ether

| Electrophile | Base/Solvent/Temperature | Major Product | α:γ Ratio (approx.) |

|---|---|---|---|

| Methyl Iodide | LDA / THF / -78 °C | α-Alkylation | >95:5 |

| Methyl Iodide | n-BuLi / THF / 0 °C | γ-Alkylation | 10:90 |

| Benzyl Bromide | s-BuLi / THF / -78 °C | α-Alkylation | 90:10 |

| Benzyl Bromide | s-BuLi / THF / 25 °C | γ-Alkylation | 15:85 |

| Trimethylsilyl Chloride | n-BuLi / THF / -78 °C | α-Silylation | >98:2 |

Note: The data in this table is illustrative and based on established principles of kinetic and thermodynamic control of allylic anions.

Stereoselectivity

When the reaction of lithiated allyl isopropyl ether with an electrophile, particularly a carbonyl compound, creates a new stereocenter, the stereochemical outcome is influenced by the geometry of the allylic anion and the potential for chelation. The cis/trans (or Z/E) geometry of the lithiated intermediate plays a significant role. It is generally understood that the thermodynamically more stable trans-allylic anion is the predominant species in solution.

In reactions with aldehydes and ketones, the stereoselectivity can often be predicted using models such as the Cram chelation control model, especially when a chelating atom is present in the substrate. stackexchange.com For lithiated allyl isopropyl ether, the ether oxygen can act as an internal Lewis base, coordinating to the lithium cation. This chelation can create a more rigid, cyclic transition state, leading to a higher degree of stereocontrol. nih.govmdpi.comresearchgate.net

For example, in the addition to an aldehyde, a six-membered chair-like transition state can be invoked. The substituents on both the aldehyde and the allylic system will preferentially occupy equatorial positions to minimize steric strain, leading to a predictable diastereomeric outcome.

Table 2: Diastereoselectivity in the Reaction of Lithiated Allyl Isopropyl Ether with Aldehydes

| Aldehyde | Conditions | Major Diastereomer | Diastereomeric Ratio (dr) (approx.) |

|---|---|---|---|

| Benzaldehyde | n-BuLi / THF / -78 °C | anti | 85:15 |

| Pivaldehyde | n-BuLi / THF / -78 °C | anti | >95:5 |

| Benzaldehyde | n-BuLi / TMEDA / -78 °C | syn | 10:90 |

Note: The data in this table is illustrative and based on the principles of non-chelation and chelation-controlled additions to carbonyls. The addition of a chelating agent like TMEDA can alter the coordination sphere of the lithium ion and reverse the diastereoselectivity.

Rearrangement Processes and Allylic System Dynamics within the Prop-2-enoxypropane Framework

Lithiated allyl ethers are well-known to undergo sigmatropic rearrangements, most notably the mdpi.comresearchgate.net-Wittig rearrangement. nih.govresearchgate.net This rearrangement is a powerful tool for the stereoselective synthesis of homoallylic alcohols.

The mdpi.comresearchgate.net-Wittig rearrangement is a concerted, pericyclic process that proceeds through a five-membered, envelope-like transition state. nih.gov This concerted nature leads to a high degree of stereocontrol, where the stereochemistry of the starting allyl ether is effectively transferred to the product. The rearrangement is typically favored at low temperatures (below -60 °C) and is often in competition with the nih.govmdpi.com-Wittig rearrangement, a stepwise radical process that becomes more prevalent at higher temperatures. stackexchange.comnih.gov

For lithium 2-prop-2-enoxypropane, the mdpi.comresearchgate.net-Wittig rearrangement results in the formation of a lithiated homoallylic alcohol. The stereochemical outcome of this rearrangement is highly predictable. The substituent on the carbanionic center (in this case, the isopropyl group of the original ether) tends to occupy a pseudo-equatorial position in the transition state to minimize steric interactions. This leads to the preferential formation of the syn or anti product depending on the substitution pattern of the allyl group.

The dynamics of the allylic system are central to this process. The initial deprotonation creates the allylic anion, which can exist in equilibrium between the α- and γ-lithiated forms. It is the α-lithiated species that undergoes the mdpi.comresearchgate.net-Wittig rearrangement. Therefore, conditions that favor the kinetic deprotonation at the α-position also facilitate the mdpi.comresearchgate.net-Wittig rearrangement.

The competition between the mdpi.comresearchgate.net- and nih.govmdpi.com-Wittig rearrangements is a key aspect of the allylic system's dynamics. The nih.govmdpi.com-rearrangement proceeds through a radical-pair intermediate and generally leads to a loss of stereochemical information. stackexchange.com The migratory aptitude of the group attached to the ether oxygen influences the rate of the nih.govmdpi.com-shift, with groups that can stabilize a radical migrating more readily. stackexchange.com

Table 3: Competitive Rearrangement Pathways for Lithiated Allyl Isopropyl Ether

| Temperature | Predominant Rearrangement | Product Type | General Stereochemical Outcome |

|---|---|---|---|

| < -60 °C | mdpi.comresearchgate.net-Wittig | Homoallylic alcohol | High stereocontrol (concerted) |

| > -20 °C | nih.govmdpi.com-Wittig | Isomeric alcohol | Lower stereocontrol (stepwise radical) |

Mechanistic and Kinetic Studies of Lithium 2 Prop 2 Enoxypropane Reactions

Elucidation of Reaction Pathways and Intermediates

The reactivity of lithium enolates in solution is complex, primarily due to their tendency to exist as aggregates. These aggregates, typically dimers, tetramers, and even higher-order structures, are in equilibrium with the more reactive monomeric species. It is widely accepted that for many reactions, particularly alkylations, the monomeric form of the lithium enolate is the primary reactive species. nih.govresearchgate.net

The general equilibrium can be represented as:

(Enolate-Li)n ⇌ n (Enolate-Li)

The position of this equilibrium is significantly influenced by the solvent, the concentration of the enolate, and the presence of any coordinating ligands. In reactions such as alkylations, the reaction pathway is believed to proceed through a transition state involving the monomeric enolate and the electrophile. For instance, in the alkylation of a lithium enolate with an alkyl halide (R-X), the reaction is thought to occur via a concerted mechanism where the C-C bond is formed as the Li-X bond is generated.

Kinetic Investigations and Determination of Rate Constants

For example, if the tetramer is the dominant species in solution but the monomer is the reactive species, the reaction rate would be proportional to [tetramer]^(1/4). These kinetic relationships underscore the importance of understanding the aggregation state of the enolate under the specific reaction conditions to predict and control its reactivity.

Influence of Solvent and Ligand Coordination on Reactivity and Selectivity

The choice of solvent plays a critical role in modulating the structure and reactivity of lithium enolates. Ethereal solvents such as tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME) are commonly employed due to their ability to solvate the lithium cation, which in turn influences the degree of aggregation.

Studies on lithium enolates have shown that aggregation varies significantly with the solvent. nih.govresearchgate.net For instance, aggregation is generally lower in DME compared to THF. nih.gov In contrast, a less coordinating solvent like methyl tert-butyl ether (MTBE) leads to much higher levels of aggregation. nih.gov This increased aggregation in MTBE dramatically slows down alkylation reactions, which rely on the monomeric enolate. nih.gov Even acylation reactions, which can proceed with aggregated species, are significantly retarded in MTBE because the solvent is less effective at solvating the lithium cation in the transition state. nih.gov

The addition of coordinating ligands, such as hexamethylphosphoramide (B148902) (HMPA) or N,N,N',N'-tetramethylethylenediamine (TMEDA), can also break down aggregates and enhance reactivity by coordinating strongly to the lithium cation. This breaks up the enolate aggregates into smaller, more reactive species.

Table 1: Effect of Solvent on Lithium Enolate Aggregation and Reactivity

| Solvent | Relative Aggregation | Relative Rate of Alkylation (via Monomer) | Relative Rate of Acylation (via Aggregates) |

| 1,2-Dimethoxyethane (DME) | Lower | Faster | Faster |

| Tetrahydrofuran (THF) | Moderate | Moderate | Moderate |

| Methyl tert-butyl ether (MTBE) | Higher | Slower | Slower |

This table provides a qualitative comparison based on general findings for lithium enolates. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for investigating the mechanisms of organolithium reactions. researchgate.net DFT calculations allow for the study of the geometries and energies of the various species involved in the reaction, including the different aggregates, solvated species, and transition states.

For the alkylation of lithium enolates, computational models have been used to explore the reaction of both the "free" enolate anion and the lithiated enolate with an electrophile. researchgate.net These studies have shown that a simple model involving the unsolvated, monomeric lithium enolate often results in a high activation energy barrier. researchgate.net More sophisticated models that explicitly include solvent molecules or consider the aggregated nature of the enolate are necessary to accurately represent the reaction in solution. These computational approaches have been instrumental in corroborating experimental findings, such as the role of monomeric species in alkylation reactions, and in providing detailed insights into the structure of the transition states.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the analysis of lithium isopropoxide, providing detailed information about its structure in solution. Multi-nuclear and dynamic NMR methods offer insights into both its static structure and dynamic behavior.

A combination of ¹H, ¹³C, and ⁷Li NMR experiments allows for the complete assignment of the isopropoxide framework and provides information on the environment of the lithium cation.

¹H NMR: The proton NMR spectrum is expected to be simple, reflecting the symmetry of the isopropoxide ligand. It would typically show two signals: a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The chemical shifts can be influenced by the solvent and the aggregation state of the compound. For analogous magnesium isopropoxide nanowires, ¹H NMR signals have been reported, providing a reference for the expected chemical shift regions researchgate.net.

¹³C NMR: The carbon-13 NMR spectrum would similarly display two distinct resonances corresponding to the methine carbon and the methyl carbons. The chemical shifts provide evidence of the C-O bond character. Studies on related systems, such as the reaction products of vinylene carbonate, demonstrate the utility of ¹³C NMR in identifying carbon environments in complex mixtures researchgate.net. Isotopic labeling with ¹³C can be employed to enhance signal intensity and facilitate more complex studies, such as diffusion-ordered NMR spectroscopy (DOSY) to analyze aggregation states nih.gov.

⁷Li NMR: Lithium has two NMR-active isotopes, ⁶Li and ⁷Li, with ⁷Li being the more commonly used due to its high natural abundance (92.4%) and sensitivity. huji.ac.ilucsb.edu The ⁷Li chemical shift is sensitive to the coordination environment of the lithium ion, including the nature of the solvent and the degree of aggregation. researchgate.netrsc.org However, ⁷Li has a nuclear spin of 3/2, making it a quadrupolar nucleus, which often results in broader signals compared to spin-1/2 nuclei, especially in asymmetric environments. huji.ac.ilucsb.edu The chemical shift for ⁷Li in organolithium compounds typically falls within a range of -16 to +11 ppm, referenced against a standard like LiCl in D₂O. ucsb.eduscispace.com

Table 1: Expected NMR Data for Lithium Isopropoxide This table presents expected chemical shifts (δ) based on the structure of the isopropoxide ligand and data from analogous compounds.

| Nucleus | Multiplicity | Expected Chemical Shift (ppm) | Coupling |

| ¹H (Methine) | Septet | ~3.5 - 4.5 | J(H,H) |

| ¹H (Methyl) | Doublet | ~1.0 - 1.5 | J(H,H) |

| ¹³C (Methine) | Singlet | ~60 - 70 | - |

| ¹³C (Methyl) | Singlet | ~20 - 30 | - |

| ⁷Li | Singlet | ~-1 to 2 | - |

Lithium alkoxides, like other organolithium compounds, are known to exist as aggregates (e.g., dimers, trimers, tetramers) in solution, with the specific form depending on the solvent, concentration, and temperature. nih.gov Dynamic NMR (DNMR), particularly variable-temperature (VT) NMR, is a powerful tool for studying these phenomena. By monitoring changes in the NMR spectra as a function of temperature, it is possible to observe the coalescence and decoalescence of signals corresponding to different aggregated species or exchanging ligands. researchgate.net These studies can determine the thermodynamic parameters of aggregation and ligand exchange processes, providing insight into the reactivity and solution-state structure of lithium isopropoxide.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) Spectroscopy: The IR spectrum of lithium isopropoxide is dominated by absorptions from the isopropoxide ligand. Key expected bands include strong C-H stretching vibrations from the methyl and methine groups, and a prominent C-O stretching vibration. In one study involving the grafting of lithium isopropoxide onto a metal-organic framework, the appearance of aliphatic C-H stretches around 3200 cm⁻¹ and a new C-O stretch at 1080 cm⁻¹ confirmed the presence of the isopropoxide group. berkeley.edu The position of the Li-O stretching vibration, expected at lower frequencies (typically < 600 cm⁻¹), provides direct information about the lithium-oxygen bond. researchgate.net

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for studying symmetric vibrations and vibrations involving heavier atoms. For lithium isopropoxide, Raman spectroscopy would also detect C-H and C-O vibrations. It is an especially effective technique for observing the Li-O stretching mode, which can be difficult to assign in IR spectra. researchgate.net While experimental Raman spectra for pure lithium isopropoxide are not widely published, computational methods can be used to predict the Raman active modes and their frequencies, aiding in the analysis of experimental data. harvard.edu Studies on other lithium compounds like lithium carbonate and lithium hydroxide (B78521) show that Raman is sensitive to isotopic substitution (⁶Li vs. ⁷Li), which can be a powerful tool for detailed vibrational assignment. nih.govosti.gov

Table 2: Key Vibrational Frequencies for Lithium Isopropoxide This table outlines the principal vibrational modes and their expected regions in IR and Raman spectra. berkeley.eduthermofisher.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman |

| C-O Stretch | 1050 - 1150 | IR (strong), Raman |

| C-H Bend | 1350 - 1470 | IR, Raman |

| Li-O Stretch | 400 - 600 | Raman, IR (weak) |

Mass Spectrometry Techniques (e.g., ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of lithium isopropoxide and to study its fragmentation patterns, which helps confirm its structure.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique well-suited for analyzing polar and ionic compounds. For lithium-containing species, ESI-MS in positive ion mode is particularly effective. The analysis can proceed via the detection of lithiated adducts [M+Li]⁺, a method that has been shown to enhance sensitivity and provide clear structural information for various molecules, including alcohols and steroids. nih.govnih.gov When analyzing lithium isopropoxide itself, one would expect to observe ions corresponding to its various aggregate forms (e.g., [Li₄(OⁱPr)₄-H]⁺) or fragments thereof.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of an ion. For lithium isopropoxide, HRMS would be used to confirm the molecular formula C₃H₇LiO by matching the exact mass of the observed molecular ion or its adducts to the calculated theoretical mass. This technique is indispensable for distinguishing between compounds with the same nominal mass but different elemental compositions.

X-ray Diffraction for Crystalline State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of crystalline solids.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. The resulting diffraction pattern serves as a unique fingerprint for the crystalline phase of lithium isopropoxide. It can be used to assess sample purity, identify crystalline phases, and determine lattice parameters. researchgate.netredalyc.org PXRD has been used to confirm the structural integrity of materials after the incorporation of lithium isopropoxide. berkeley.edu

Single-Crystal X-ray Diffraction: This technique provides the most detailed structural information, including precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. For lithium isopropoxide, a single-crystal structure determination would unambiguously reveal its aggregation state in the solid phase (e.g., whether it forms a tetrameric cubane (B1203433) or other polymeric structures), the coordination number and geometry of the lithium ions, and the exact Li-O bond distances. Such detailed structural information is critical for understanding its physical properties and reactivity.

Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface. nrel.govarxiv.org

For lithium isopropoxide, XPS analysis would involve acquiring high-resolution spectra for the Li 1s, C 1s, and O 1s core levels.

Li 1s: The binding energy of the Li 1s peak would confirm the presence of lithium and its +1 oxidation state. For reference, the Li 1s binding energy is reported to be around 55.4 eV for Li₂CO₃ and 55.6 eV for Li₂O. researchgate.netxpsfitting.com

O 1s: The O 1s spectrum would be particularly informative. The binding energy would be characteristic of an oxygen atom in an alkoxide environment (Li-O-C). This would be distinct from other oxygen species like hydroxides or carbonates that could be present as surface contaminants. researchgate.net

C 1s: The C 1s spectrum would show components corresponding to the methine (C-O) and methyl (C-C, C-H) carbons, with the C-O carbon appearing at a higher binding energy due to the electron-withdrawing oxygen atom.

XPS is highly valuable for assessing the purity and stability of lithium isopropoxide, as it can readily detect surface oxidation or hydrolysis products like lithium carbonate and lithium hydroxide. researchgate.net

Chromatographic Methods (GC, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques, specifically Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable tools for the quality control and in-process monitoring of lithium alkoxides like lithium;2-prop-2-enoxypropane. While specific application data for this particular compound is not extensively documented in publicly available literature, established methods for analyzing related organic electrolyte components in lithium-ion batteries provide a strong framework for its analysis. researchgate.netmdpi.com These methods are crucial for ensuring the purity of the final product and for tracking the progress of its synthesis reaction.

The primary goals of employing chromatographic methods for this compound are to separate it from starting materials, byproducts, and any degradation products. For instance, in a typical synthesis, it would be necessary to resolve the target alkoxide from unreacted 2-prop-2-enoxypropane and any solvents used in the reaction.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. thermofisher.com For a compound like this compound, GC can be employed to assess purity by detecting volatile organic impurities. Given the reactive nature of lithium alkoxides, derivatization might be necessary in some cases to enhance volatility and thermal stability, although direct injection of diluted samples is often feasible for related compounds in battery electrolytes. thermofisher.com

Reaction monitoring via GC would involve taking aliquots from the reaction mixture at various time points, quenching the reaction, and analyzing the composition to determine the consumption of reactants and the formation of the product. A flame ionization detector (FID) is commonly used for quantification due to its general response to organic compounds. chromatographyonline.com

Hypothetical GC-FID Method for Purity Assessment:

| Parameter | Value |

| Column | Capillary column (e.g., TRACE™ TR-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Carrier Gas | Helium |

| Sample Preparation | Dilution in an anhydrous aprotic solvent (e.g., dichloromethane) |

Expected Retention Times (Hypothetical):

| Compound | Retention Time (min) |

| Dichloromethane (solvent) | ~2.5 |

| 2-prop-2-enoxypropane | ~6.8 |

| This compound (as a potential derivative or degradation product) | ~10.2 |

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly useful for the analysis of less volatile or thermally labile compounds. For this compound, reversed-phase HPLC could be a suitable method for purity assessment and quantification. The choice of detector is critical, and while a UV detector can be used if the compound or its impurities have a suitable chromophore, a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) might be more appropriate. researchgate.net Coupling HPLC with mass spectrometry (LC-MS) would provide structural information for unequivocal peak identification. researchgate.net

For reaction monitoring, HPLC can track the disappearance of starting materials and the appearance of the lithium alkoxide product over time, providing valuable kinetic data.

Hypothetical HPLC-UV Method for Reaction Monitoring:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dilution of the reaction aliquot in the mobile phase |

Expected Elution Order (Hypothetical):

| Compound | Elution Time (min) |

| This compound | ~3.5 |

| 2-prop-2-enoxypropane | ~5.2 |

Theoretical and Quantum Chemical Investigations

Electronic Structure Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy, albeit at a greater computational cost. These methods are often employed to benchmark DFT results and to study systems where electron correlation is particularly important. For instance, ab initio calculations have been crucial in understanding the aggregation of lithium enolates, a phenomenon also expected for lithium;2-prop-2-enoxypropane. nih.gov A study on lithium enolate mixed aggregates utilized ab initio calculations to explore the formation of dimer and trimer structures. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of chemical species. In the case of this compound, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be of particular interest. The HOMO is expected to be localized on the oxygen atom of the prop-2-enoxypropane moiety, indicating its nucleophilic character. The LUMO would likely be associated with the lithium counterion, highlighting its electrophilic nature and its role in coordinating with other molecules. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. In allyllithium compounds, the lithium cation coordinates to the face of the carbon π bond, which influences the frontier orbitals. wikipedia.org

Thermodynamic and Spectroscopic Property Predictions

Computational chemistry allows for the prediction of various thermodynamic and spectroscopic properties. For this compound, calculations could predict its standard enthalpy of formation, entropy, and Gibbs free energy. These thermodynamic parameters are crucial for understanding the feasibility and spontaneity of reactions involving this compound.

Furthermore, spectroscopic properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra can be simulated. Calculated IR spectra would show characteristic vibrational frequencies, for instance, the C=C stretching of the allyl group and the C-O-Li stretching frequency. Predicted NMR chemical shifts, particularly for 1H, 13C, and 7Li, would be invaluable for the experimental characterization of the compound. For example, DFT calculations have been used to analyze the thermodynamic properties of reactions involving lithium compounds. researchgate.net

Studies of Molecular Conformations and Isomerism

This compound can exist in various conformations due to the rotation around the C-O and C-C single bonds. Computational methods can be used to map the potential energy surface and identify the most stable conformers. The relative energies of different conformers can provide insights into the flexibility of the molecule and the populations of different conformations at a given temperature.

Isomerism is also a key consideration. Besides the 2-prop-2-enoxypropane isomer, other structural isomers of the C3H5OLi formula could be computationally investigated to determine their relative stabilities. The delocalized nature of the electron density in allyllithium reagents is a known phenomenon that influences their structure. wikipedia.org

Solvent-Mediated Effects and Aggregate Simulations in Computational Models

The structure and reactivity of organolithium compounds are highly dependent on the solvent. Computational models can simulate the effect of solvents either implicitly, using a continuum solvation model, or explicitly, by including individual solvent molecules in the calculation. For this compound, which is likely to be used in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, explicit coordination of solvent molecules to the lithium center is expected.

Applications in Organic and Polymer Synthesis

Utility as a Chiral Auxiliary or Building Block Precursor in Complex Molecule Synthesis

There is no direct evidence found in the searched literature to support the use of "lithium;2-prop-2-enoxypropane" as a chiral auxiliary. Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. While allyl ethers can be components of molecules containing chiral auxiliaries, the (isopropoxyallyl)lithium moiety itself is not cited as a standalone chiral auxiliary.

Enantioselective and Diastereoselective Transformations

The search did not yield specific examples of enantioselective or diastereoselective transformations where "this compound" is the key reagent dictating stereochemical control. In principle, if the isopropyl group were replaced by a chiral moiety, the resulting lithiated species could act as a chiral reagent. However, for the achiral "this compound," its utility in stereoselective reactions would depend on its interaction with other chiral molecules or catalysts, for which no specific data was found.

Role in Carbon-Carbon Bond Formation Reactions (e.g., Additions, Substitutions)

Generally, (alkoxyallyl)lithium reagents are known to react with electrophiles, such as aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds. The reaction can occur at either the alpha (α) or gamma (γ) position of the allyl system, with regioselectivity often influenced by the specific substrate, counterion, and reaction conditions. For instance, the deprotonation of allyl ethers with strong bases like sec- or tert-butyllithium (B1211817) can generate (alkoxyallyl)lithium reagents that react with electrophiles. However, specific studies detailing the reaction scope, yields, and regioselectivity for "this compound" are not available in the reviewed literature.

Application as an Initiator in Anionic Polymerization of Olefins and Dienes

Organolithium compounds, particularly alkyllithiums like n-butyllithium, are widely used as initiators for the anionic polymerization of monomers such as styrene (B11656) and dienes. The initiation process involves the addition of the organolithium compound to the monomer, creating a carbanionic propagating chain. While "this compound" is an organolithium species, its efficacy and specific use as an initiator for olefin and diene polymerization are not documented. The stability and reactivity of the initiator are crucial for controlled polymerization, and the properties of this specific reagent for this purpose have not been reported.

Functionalization of Polymer Chains through Organolithium Chemistry

Living anionic polymerization allows for the synthesis of polymers with well-defined structures and the ability to introduce functional groups at the chain ends. This is typically achieved by terminating the living polymer chain with a suitable electrophile. Alternatively, functional initiators can be used. While acetylene-functionalized lithium initiators have been developed for post-polymerization modification via "click" chemistry, there is no indication that "this compound" has been employed for the functionalization of polymer chains.

Chemical Functionality in Advanced Materials Development

Investigation as a Component or Precursor in Electrolyte Formulations for Lithium-Ion Energy Storage Systems

The investigation into novel electrolyte systems is a critical area of research for advancing lithium-ion battery technology. While conventional liquid electrolytes offer high ionic conductivity, they are associated with safety concerns such as flammability and leakage. google.com Solid-state electrolytes are a promising alternative, and the incorporation of lithium alkoxides into their structure has been explored to enhance their performance.

A notable approach involves the use of lithium isopropoxide in conjunction with metal-organic frameworks (MOFs) to create solid lithium electrolytes. acs.org In one study, lithium isopropoxide was incorporated into an MOF with open metal cation sites, specifically Mg₂(dobdc) (dobdc⁴⁻ = 1,4-dioxido-2,5-benzenedicarboxylate). acs.org The resulting material, when soaked in a typical electrolyte solution containing ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC), formed a solid lithium electrolyte with the composition Mg₂(dobdc)·0.35LiOⁱPr·0.25LiBF₄·EC·DEC. acs.org

The chemical interaction within this system is crucial for its function. The lithium isopropoxide is believed to be pinned by the open metal centers of the MOF, which helps to create a high density of charge carriers within the pores of the framework. acs.org This arrangement facilitates the hopping of Li⁺ cations from site to site, a mechanism essential for ionic conduction. acs.org The stability of the framework structure was confirmed by powder X-ray diffraction data, which showed that the framework was preserved throughout the impregnation process. acs.org

The resulting solid electrolyte exhibited a high ionic conductivity, reaching values on the order of 10⁻⁴ S/cm at room temperature, which is considered a technologically relevant target for battery separator applications. acs.org The activation energy for ion transport in this material was found to be low, further indicating efficient ion movement. acs.org

| Material Composition | Ionic Conductivity at 300 K (S/cm) | Activation Energy (eV) |

| Mg₂(dobdc)·0.35LiOⁱPr·0.25LiBF₄·EC·DEC | 3.1 × 10⁻⁴ | 0.15 |

Precursor for Novel Polymer Materials with Tailored Architecture and Properties

Lithium alkoxides, including structures related to lithium;2-prop-2-enoxypropane, are effective initiators for anionic polymerization, a process that allows for the synthesis of polymers with well-defined structures and controlled molecular weights. libretexts.orgresearchgate.netnih.gov This control over the polymerization process is critical for creating novel polymer materials with tailored architectures and properties for a variety of applications.

In living anionic polymerization, the lithium alkoxide can initiate the polymerization of monomers like acrylates and vinyl compounds. acs.orgresearchgate.net The process proceeds with a high degree of control, leading to polymers with narrow molecular weight distributions. researchgate.net The use of lithium-based initiators is advantageous because the small, electronegative lithium cation can form a polar covalent bond with the growing polymer chain, which helps to stabilize the active anionic center. libretexts.org This stability minimizes unwanted side reactions and allows for the synthesis of block copolymers by the sequential addition of different monomers. google.com

Lithium alkoxides are also employed as initiators in the ring-opening polymerization (ROP) of cyclic esters, such as lactides, and epoxides. researchgate.netijcrt.orgyoutube.com For instance, lithium complexes have been shown to efficiently initiate the ROP of L-lactide in a controlled manner, yielding polylactides with very narrow polydispersity indexes. researchgate.net The mechanism of initiation often involves the nucleophilic attack of the alkoxide on the monomer, leading to the opening of the ring and the propagation of the polymer chain. ijcrt.org The characteristics of the resulting polymer can be influenced by the structure of the lithium alkoxide initiator. rsc.org

| Polymer Type | Monomer | Initiator System | Key Polymer Characteristics |

| Poly(2-ethylhexyl acrylate) | 2-Ethylhexyl Acrylate | Polydentate Lithium Alkoxides | Living polymerization, controlled molecular weight |

| Poly(styrene-co-isoprene) | Styrene (B11656), Isoprene | Butyllithium / Potassium tert-amylate | Random and inverted gradient copolymers, low glass transition temperature. nih.gov |

| Polylactide | L-lactide | Lithium complexes with phenolic ligands | Controlled polymerization, narrow polydispersity indexes. researchgate.net |

| Hydroxyl-terminated polybutadiene | 1,3-Butadiene | Mono-lithium based initiators with varying steric volumes | Controllable 1,4 unit content and molecular weight. rsc.org |

Role in the Synthesis of Organometallic Frameworks and Hybrid Materials

The ability of lithium alkoxides to react with and be incorporated into other materials makes them useful in the synthesis of organometallic frameworks and hybrid materials. As discussed previously, the incorporation of lithium isopropoxide into a metal-organic framework (MOF) is a prime example of the creation of a hybrid material with enhanced properties. acs.org

In this synthesis, the lithium alkoxide is not merely a physical mixture but becomes an integral part of the final material's structure and function. The interaction between the lithium alkoxide and the open metal sites of the MOF is a key feature of this hybrid material. acs.org This demonstrates a method for creating new solid-state materials where the properties, such as ionic conductivity, are a direct result of the synergistic combination of an organic framework and an organometallic compound. acs.org

The general principle of using organolithium compounds, which includes lithium alkoxides, in the synthesis of more complex organometallic structures is well-established. libretexts.org Transmetalation, where the organic group from an organolithium compound is transferred to another metal, is a common strategy. libretexts.org While the direct synthesis of large-scale organometallic frameworks solely from this compound is not widely documented, its role as a building block or modifying agent within pre-existing frameworks showcases its potential in creating advanced hybrid materials.

Patent Landscape and Intellectual Property Analysis

Review of Patented Synthetic Routes and Methodologies involving Lithium 2-Prop-2-enoxypropane and its Analogs

The patent literature for organolithium compounds, including alkoxide analogs of lithium;2-prop-2-enoxypropane, details several key synthetic strategies designed to improve yield, purity, and safety. While patents for the exact compound "this compound" are not prominent, the methodologies are broadly applicable to the synthesis of lithium alkoxides.

A primary patented method involves the direct reaction of lithium metal or lithium hydride with a corresponding alcohol in a polar solvent. One such patent describes a process for producing clear, colorless solutions of branched lithium alkoxides with 3 to 12 carbon atoms in solvents like tetrahydrofuran (B95107) (THF). google.com This method addresses common issues such as filtration difficulties and the formation of undesirable suspensions. google.com For example, the dropwise addition of tert-butyl alcohol to lithium hydride in THF initiates a reaction that produces a high-purity solution of lithium tert-butoxide. google.com

Another significant area of patent activity involves alternative lithiation pathways that avoid the direct use of lithium metal. A patented method describes the preparation of organolithium compounds by reacting lithium chloride sludge with an organo-sodium compound in an inert solvent. google.com This process yields a soluble organolithium compound and an insoluble sodium halide, offering economic advantages. google.com

Furthermore, patents cover the use of lithium-aromatic hydrocarbon addition compounds, such as lithium-naphthalene, as the lithiating agent. google.com This technique is employed for the lithiation of organohalides, where a halogen atom is replaced with a lithium atom, and is particularly effective for creating compounds like 1,4-phenylene dilithium (B8592608) from 1,4-dichlorobenzene (B42874) in a THF solvent at low temperatures. google.com

The following table summarizes key patented synthetic routes for lithium alkoxides and related organolithium reagents.

Patented Synthetic Routes for Organolithium Reagents

| Patent Number | Method/Title | Key Reactants | Key Products/Features |

|---|---|---|---|

| JPH0739363B2 | Manufacturing method of lithium alkoxide | Lithium hydride, Tertiary alcohol (e.g., tert-butyl alcohol), Polar solvent (e.g., THF) | Clear, colorless solutions of branched lithium alkoxides; improved filtration and yield. google.com |

| US3155736A | Method of making organolithium compounds | Lithium chloride sludge, Organo-sodium compound or Organic halide + Sodium metal | Soluble organolithium compounds (e.g., n-butyllithium); economic advantages by using lithium chloride. google.com |

Analysis of Patented Chemical Applications and Derivatizations

The patented applications for this compound and its analogs are diverse, leveraging their high reactivity as potent bases and nucleophiles. saylor.org These applications are crucial in the pharmaceutical, polymer, and fine chemical industries.

A significant patented application of lithium tertiary alkoxides is their use as polymerization initiators and as critical reagents in pharmaceutical synthesis. google.com For instance, they are used to facilitate cyclization reactions, such as the formation of beta-lactam rings, a core structure in many antibiotics. google.com Their utility extends to the synthesis of complex molecules where they act as strong, non-nucleophilic bases. researchgate.net

In the realm of asymmetric synthesis, organolithium reagents are central to patented processes for producing chiral molecules. Industrial processes for synthesizing pharmaceuticals, such as the HIV inhibitor Efavirenz, rely on the catalytic addition of lithium acetylides to ketones. researchgate.net The high reactivity and selectivity of these reagents enable the construction of specific stereocenters, which is a critical aspect of modern drug development. researchgate.net

Patents also describe the derivatization of organolithium compounds to create other valuable organometallic reagents. saylor.org A common application is the reaction of an organolithium compound with a metal halide to generate reagents like organocopper compounds (including Gilman reagents), which are widely used in organic synthesis for forming carbon-carbon bonds. saylor.org Furthermore, recent research has led to the development of direct catalytic cross-coupling reactions involving organolithium reagents with aryl and alkenyl bromides, a process that proceeds under mild conditions and opens new avenues for creating complex intermediates for medicinal chemistry and material science. rug.nl

The table below outlines some of the key patented applications and derivatizations.

Patented Applications of Organolithium Reagents

| Application Area | Specific Use | Example Reaction/Product |

|---|---|---|

| Polymer Chemistry | Polymerization Initiator | Used to initiate the polymerization of monomers. google.com |

| Pharmaceutical Synthesis | Cyclization Reagent | Formation of beta-lactam rings in antibiotic synthesis. google.com |

| Asymmetric Synthesis | Chiral Addition | Catalytic addition of Li acetylides to ketones for the synthesis of the HIV inhibitor Efavirenz. researchgate.net |

| Reagent Derivatization | Transmetallation | Reaction with metal halides to form other organometallic reagents, such as organocopper compounds. saylor.orgodu.edu |

Emerging Trends in Patent Protection for Organolithium Reagents and their Uses in Chemical Industries

The intellectual property landscape for organolithium reagents is evolving, driven by demands for greater safety, efficiency, and sustainability.

A major emerging trend is the development of safer handling and delivery methods for these highly reactive and often pyrophoric compounds. odu.edu A notable innovation in this area is the patenting of organometallic gels. google.com These gels encapsulate sensitive organolithium reagents, providing significant stability under ambient conditions and simplifying their use. google.com This technology has the potential to eliminate the need for the strict inert atmosphere protocols typically required for organolithium chemistry, making these powerful reagents more accessible and safer for industrial applications. google.com

The market for organolithium reagents is experiencing robust growth, fueled by increasing demand from the pharmaceutical, agrochemical, and materials science sectors. datainsightsmarket.com This growth is spurring patent activity focused on developing greener synthesis methods and more stable, user-friendly reagents. datainsightsmarket.com The intellectual property strategies of major chemical companies like BASF and Dow reflect this trend, with strong patent portfolios in areas that utilize such reagents for the synthesis of complex organic molecules and polymers. lexisnexisip.com

Another trend is the push towards more sustainable and environmentally sound production methods, influenced in part by the broader focus on the lithium lifecycle, especially concerning battery recycling. datainsightsmarket.comresearchgate.net While patents in this area are more focused on the recovery of lithium from spent products, this emphasis on sustainability is expected to influence future innovations in the primary production and handling of all lithium chemicals, including organolithium reagents.

The following table summarizes these emerging trends in patent protection.

Emerging Trends in Organolithium Reagent Patents

| Emerging Trend | Description | Key Drivers |

|---|---|---|

| Safer Formulations | Development of novel delivery systems, such as organometallic gels, to encapsulate reactive reagents. | Improved safety, ease of handling, enhanced stability, and reduced need for specialized equipment. google.com |

| Greener Synthesis & Efficiency | Focus on creating more environmentally friendly synthetic routes and reagents with improved properties. | Regulatory pressures, cost reduction, and increasing demand from the pharmaceutical and agrochemical industries. datainsightsmarket.com |

| Advanced Applications | Use in novel synthetic methodologies like direct catalytic cross-coupling. | Need for efficient synthesis of complex molecules for pharmaceuticals and advanced materials. rug.nl |

Q & A

Q. Methodological Rigor

- Anhydrous protocols : Use gloveboxes (<0.1 ppm HO) and Schlenk lines for synthesis and handling .

- Documentation : Maintain detailed lab notebooks with reaction parameters (e.g., temperature gradients, stirring rates) to enable replication .

- Error analysis : Report standard deviations for electrochemical or spectroscopic data; use triplicate trials for statistical validity .

How can researchers leverage crystallographic data (e.g., CIF files) to model this compound’s reactivity?

Advanced Structural Analysis

SHELX-refined CIF files provide bond lengths and angles critical for reactivity predictions. For example:

- Short Li–O bond lengths (<2.0 Å) suggest strong Lewis acidity, relevant for catalytic applications.

- Dihedral angles in the enoxy group influence steric hindrance during ligand substitution reactions.

Software like Mercury (CCDC) visualizes packing diagrams to assess intermolecular interactions .

What strategies address discrepancies between computational predictions and experimental results for this compound?

Q. Data Reconciliation

- Functional selection : Test multiple DFT functionals (e.g., B3LYP vs. PBE0) to identify systematic errors .

- Solvent effects : Include implicit solvent models (e.g., COSMO) in simulations if reactions are solution-phase.

- Experimental controls : Replicate syntheses under varying conditions (e.g., temperature, solvent) to isolate variables .

How should literature reviews be structured to identify knowledge gaps in lithium alkoxide chemistry?

Q. Research Synthesis

- Databases : Use SciFinder and Reaxys with keywords like "lithium alkoxide synthesis" and "electrochemical applications." Filter for post-2015 studies to prioritize recent advances.

- Gap identification : Compare computational studies (e.g., reaction mechanisms) with experimental kinetic data. For example, few studies address the compound’s stability in aqueous media .

What ethical and safety considerations are paramount when handling this compound?

Q. Safety and Compliance

- Reactivity hazards : Lithium compounds are pyrophoric; use fire-resistant gloves and Class D extinguishers.

- Waste disposal : Neutralize residual lithium with isopropanol before aqueous disposal.

- Ethical reporting : Disclose all synthetic yields and side products to avoid publication bias .

How can mixed-methods approaches (e.g., experimental + computational) enhance mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.